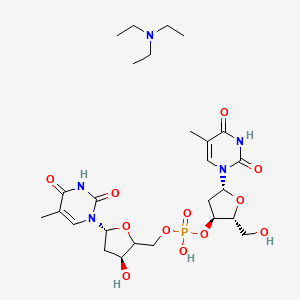
Thymidylyl-3'-5'-thymidine Triethyl Amine Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is a chemical compound with the molecular formula C20H27N4O12P.xC6H15N. It is a derivative of thymidylyl-3’-5’-thymidine, a dinucleotide consisting of two thymidine molecules linked by a phosphate group. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt typically involves the phosphorylation of thymidine followed by the coupling of two thymidine molecules. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The triethyl amine salt form is obtained by neutralizing the phosphate groups with triethyl amine.
Industrial Production Methods
Industrial production of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves large-scale synthesis using automated equipment to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography and crystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phosphate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thymidine derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mecanismo De Acción
The mechanism of action of Thymidylyl-3’-5’-thymidine Triethyl Amine Salt involves its incorporation into nucleic acids. The compound can interact with enzymes involved in DNA replication and repair, affecting the synthesis and stability of DNA. The molecular targets include DNA polymerases and other proteins involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Thymidylyl-3’-5’-thymidine Ammonium Salt: Similar in structure but with ammonium instead of triethyl amine.
Thymidylyl-3’-5’-thymidylyl-3’-5’-thymidine: A longer chain dinucleotide with additional thymidine units.
Uniqueness
Thymidylyl-3’-5’-thymidine Triethyl Amine Salt is unique due to its specific triethyl amine salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C26H42N5O12P |
|---|---|
Peso molecular |
647.6 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;[(3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H27N4O12P.C6H15N/c1-9-5-23(19(29)21-17(9)27)15-3-11(26)14(35-15)8-33-37(31,32)36-12-4-16(34-13(12)7-25)24-6-10(2)18(28)22-20(24)30;1-4-7(5-2)6-3/h5-6,11-16,25-26H,3-4,7-8H2,1-2H3,(H,31,32)(H,21,27,29)(H,22,28,30);4-6H2,1-3H3/t11-,12-,13+,14?,15+,16+;/m0./s1 |
Clave InChI |
WESVPCPHCNPXQY-HOXVELFZSA-N |
SMILES isomérico |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OCC3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)O |
SMILES canónico |
CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=C(C(=O)NC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-ol](/img/structure/B13859990.png)
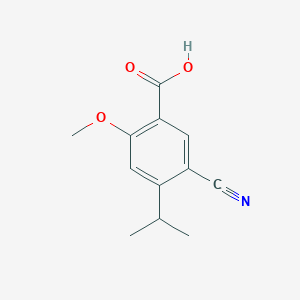

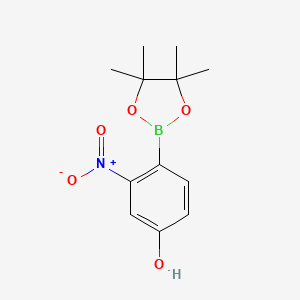

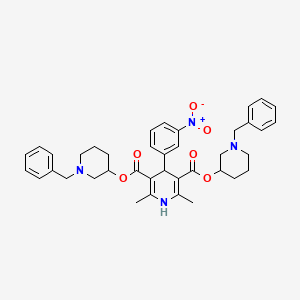
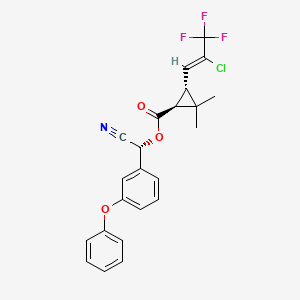

![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)


![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)
![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)

